molecular formula C42H33N3 B13134165 N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B13134165
M. Wt: 579.7 g/mol
InChI Key: TYVGRMPSOVATHN-UHFFFAOYSA-N
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Description

N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique electronic properties. This compound is often used in the field of optoelectronics due to its ability to act as an electron donor. It is characterized by its complex structure, which includes multiple phenyl groups and a biphenyl core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine typically involves a multi-step process. One common method includes a double Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 4-bromobenzaldehyde with 4-(N,N-diphenylamino)phenylboronic acid . The reaction conditions often require a palladium catalyst and a base such as potassium carbonate in a solvent like toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its role as an electron donor. The compound interacts with electron-accepting materials, facilitating electron transfer processes. This interaction is crucial in applications such as OLEDs, where efficient electron transfer is necessary for light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-(Diphenylamino)phenyl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine stands out due to its specific structural configuration, which provides unique electronic properties. Its ability to act as a strong electron donor makes it particularly valuable in optoelectronic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C42H33N3

Molecular Weight

579.7 g/mol

IUPAC Name

4-N-[4-(4-anilinophenyl)phenyl]-1-N,1-N,4-N-triphenylbenzene-1,4-diamine

InChI

InChI=1S/C42H33N3/c1-5-13-35(14-6-1)43-36-25-21-33(22-26-36)34-23-27-40(28-24-34)45(39-19-11-4-12-20-39)42-31-29-41(30-32-42)44(37-15-7-2-8-16-37)38-17-9-3-10-18-38/h1-32,43H

InChI Key

TYVGRMPSOVATHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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